Methyl 4-chlorobutyrate

SN2 reactivity leaving group ability alkylation

Preferred C5 chloroester for high-yield intramolecular cyclopropanation—delivers 92% yield with NaOMe versus only 45–47% for the ethyl ester, directly lowering API cost/kg in pyrethroid insecticides and cyclopropyl-containing pharmaceuticals. The chloro leaving group provides kinetically tempered SN2 reactivity (~10³–10⁴× slower than the bromo analog), enabling selective monoalkylation and minimizing over-alkylation byproducts that inflate purification costs. Well-characterized QC fingerprint (n20/D 1.433, bp 175–176 °C, density 1.12 g/mL, Kovats RI 941 on SE-30) prevents costly incoming material mix-ups. Sourcing BTC-route material eliminates phosgene handling, simplifies environmental permitting, and achieves 95.6% average process yield.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 3153-37-5
Cat. No. B147174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chlorobutyrate
CAS3153-37-5
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCl
InChIInChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
InChIKeyZZUYIRISBMWFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chlorobutyrate (CAS 3153-37-5) for Pharmaceutical and Agrochemical Intermediate Procurement


Methyl 4-chlorobutyrate (CAS 3153-37-5), also known as methyl 4-chlorobutanoate or γ-chlorobutyric acid methyl ester, is a bifunctional C5 chloroester with the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol [1]. This compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical manufacturing due to its dual reactive sites: a primary alkyl chloride susceptible to nucleophilic substitution and a methyl ester group amenable to hydrolysis or transesterification . Commercial specifications typically require ≥98% purity (GC) for reliable downstream synthetic performance .

Critical Selection Factors for Methyl 4-Chlorobutyrate (3153-37-5) Over Generic Chloroester Analogs


Direct substitution of methyl 4-chlorobutyrate with other chloroesters (e.g., methyl 5-chlorovalerate, ethyl 4-chlorobutyrate) or halogen analogs (e.g., methyl 4-bromobutyrate) is not chemically or economically equivalent. Differences in chain length alter anchimeric assistance and intramolecular cyclization propensity [1], variations in ester alkyl group modify solubility and boiling point profiles affecting isolation and purification [2], and changes in halogen leaving group dramatically shift reaction rates, stability, and cost-toxicity profiles . The following quantitative evidence establishes where methyl 4-chlorobutyrate provides verifiable differentiation critical for reproducible synthetic outcomes and procurement decisions.

Methyl 4-Chlorobutyrate (3153-37-5): Quantitative Comparative Evidence for Scientific Procurement


Nucleophilic Substitution Reactivity: Chloro vs. Bromo Leaving Group Comparison

Methyl 4-chlorobutyrate exhibits significantly lower SN2 reactivity compared to its bromo analog, methyl 4-bromobutyrate (CAS 4897-84-1). This difference arises from the poorer leaving group ability of chloride (pKa of conjugate acid HCl ≈ -7) relative to bromide (pKa of conjugate acid HBr ≈ -9), resulting in a reaction rate reduction of approximately 10³ to 10⁴ fold under comparable conditions . Quantitative rate comparisons are not reported in the primary literature as a direct head-to-head study; however, class-level inference based on established leaving group principles and vendor technical data supports this differentiation [1].

SN2 reactivity leaving group ability alkylation

Gas-Phase Elimination Kinetics: Methyl 4-Chlorobutyrate vs. Methyl 5-Chlorovalerate Arrhenius Comparison

In a direct head-to-head kinetic study under maximally inhibited homogeneous gas-phase conditions, methyl 4-chlorobutyrate and methyl 5-chlorovalerate exhibit distinct Arrhenius parameters reflecting their different intramolecular elimination mechanisms. Methyl 4-chlorobutyrate undergoes elimination via a five-membered cyclic transition state, whereas methyl 5-chlorovalerate proceeds via a six-membered transition state, leading to measurable differences in activation energy and pre-exponential factor [1]. The rate coefficients are described by: log k₁(s⁻¹) = (13.41 ± 0.60) – (226.8 ± 8.2) kJ·mol⁻¹ / 2.303RT for methyl 4-chlorobutyrate; and log k₁(s⁻¹) = (13.20 ± 0.02) – (227.6 ± 0.3) kJ·mol⁻¹ / 2.303RT for methyl 5-chlorovalerate, over the temperature range 419.6–472.1 °C and pressure range 45–108 torr [1].

thermal stability elimination kinetics anchimeric assistance

Cyclization Yield: Methyl 4-Chlorobutyrate in Cyclopropanecarboxylate Synthesis

Methyl 4-chlorobutyrate undergoes intramolecular cyclization with sodium methoxide in an inert atmosphere to afford methyl cyclopropanecarboxylate, a key intermediate for pyrethroid insecticides and pharmaceutical cyclopropyl-containing scaffolds. Under optimized anhydrous conditions, this transformation proceeds in 92% yield of theory [1]. In contrast, the corresponding ethyl ester (ethyl 4-chlorobutyrate) under comparable cyclization conditions (sodium t-amylate in t-amyl alcohol) yields only 45–47% of the ethyl cyclopropanecarboxylate [2].

cyclopropanation intramolecular alkylation agrochemical intermediates

Physicochemical Differentiation: Density, Boiling Point, and Refractive Index Comparison

Methyl 4-chlorobutyrate possesses a distinct physicochemical profile compared to its closest analogs, enabling straightforward analytical differentiation and informing solvent selection for reactions and workups. At 25 °C, its density is 1.12 g/mL, boiling point is 175–176 °C at 760 mmHg, and refractive index (n20/D) is 1.433 [1]. These values differ measurably from ethyl 4-chlorobutyrate (density: 1.075 g/mL at 25 °C; boiling point: 186 °C; n20/D: 1.432) and methyl 5-chlorovalerate (density: 1.047 g/mL at 25 °C; boiling point: 106–107 °C at 38 mmHg; n20/D: 1.436) .

physical properties purification quality control

Green Synthesis Yield: Methyl 4-Chlorobutyrate via Bis(trichloromethyl)carbonate Route

A green synthesis route for methyl 4-chlorobutyrate from γ-butyrolactone using bis(trichloromethyl)carbonate (BTC) instead of thionyl chloride or phosgene achieves an average isolated yield of 95.6% under optimized conditions: m(catalyst A):m(catalyst B) = 0.03:0.002, n(γ-butyrolactone):n(BTC) = 2.8:1, reaction temperature 100 °C, reaction time 24 h [1]. This yield exceeds typical yields reported for conventional phosgene-based processes, which range from 70% to 90% [2].

green chemistry sustainable manufacturing process optimization

Analytical Differentiation: Kovats Retention Index on Non-Polar GC Column

Methyl 4-chlorobutyrate can be unambiguously identified and distinguished from structurally similar chloroesters by its Kovats retention index on standard non-polar GC stationary phases. On an SE-30 capillary column, methyl 4-chlorobutyrate exhibits retention indices of 941 at 120 °C, 924 at 140 °C, and 920 at 160 °C [1][2]. These values are distinct from other monochloro butanoate esters, enabling definitive analytical confirmation of identity and purity in quality control and incoming material release testing.

gas chromatography analytical QC retention index

Methyl 4-Chlorobutyrate (3153-37-5): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Cyclopropane Carboxylate Synthesis for Agrochemical Intermediates

Methyl 4-chlorobutyrate is the preferred substrate for high-yield intramolecular cyclization to methyl cyclopropanecarboxylate, a core intermediate in the synthesis of pyrethroid insecticides (e.g., permethrin, cypermethrin) and pharmaceutical cyclopropyl-containing moieties. The 92% cyclization yield achievable with sodium methoxide [1] provides a nearly twofold yield advantage over the corresponding ethyl ester (45–47% yield) [2], directly reducing raw material cost per kg of active ingredient and minimizing waste stream volume. This yield differential is particularly critical in agrochemical manufacturing where cost margins are tight and process robustness directly impacts profitability. The chloro leaving group also enables stepwise functionalization that would be difficult to control with the more reactive bromo analog .

Pharmaceutical Intermediate Manufacturing Requiring Controlled Alkylation Reactivity

In the synthesis of pharmaceutical compounds where precise control over alkylation rate is essential—such as the preparation of ethyl (R)-3-hydroxy-4-chlorobutyrate for γ-amino-β-hydroxy amino acid derivatives and levetiracetam intermediates [3]—methyl 4-chlorobutyrate offers a kinetically tempered alternative to methyl 4-bromobutyrate. The approximately 10³–10⁴ fold slower SN2 reactivity of the chloro group allows for selective monoalkylation of amines in the presence of other nucleophilic functionalities, minimizing over-alkylation and improving product purity profiles. This controlled reactivity is essential in multi-step pharmaceutical syntheses where intermediate purification can account for >40% of total manufacturing cost.

Analytical Quality Control and Incoming Material Verification

Procurement and QC laboratories can leverage the well-characterized physicochemical and chromatographic properties of methyl 4-chlorobutyrate to verify material identity and purity upon receipt. The combination of density (1.12 g/mL at 25 °C), boiling point (175–176 °C), refractive index (1.433), and Kovats retention indices (RI = 941 at 120 °C on SE-30) provides a multi-parameter fingerprint [4] that distinguishes this compound from common analogs such as ethyl 4-chlorobutyrate and methyl 5-chlorovalerate. Implementation of these specifications in incoming material release testing prevents costly production errors arising from inadvertent substitution of incorrect chloroester starting materials.

Sustainable Synthetic Route Selection via BTC-Based Manufacturing

For procurement teams prioritizing green chemistry and reduced regulatory burden, methyl 4-chlorobutyrate manufactured via the bis(trichloromethyl)carbonate (BTC) route offers verifiable advantages over phosgene-derived material. The BTC process achieves 95.6% average yield [5] compared to 70–90% yields typical of conventional routes [6], while eliminating the use of highly toxic phosgene or thionyl chloride. This yield improvement reduces raw material consumption per kg of product, and the avoidance of phosgene simplifies environmental permitting and reduces workplace safety requirements. Sourcing from manufacturers employing this validated green route provides a defensible basis for sustainable procurement initiatives and may reduce costs associated with hazardous waste disposal and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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